molecular formula C11H7BrN2O2S B11708332 5-(4-Bromo-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione CAS No. 27430-14-4

5-(4-Bromo-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione

Cat. No.: B11708332
CAS No.: 27430-14-4
M. Wt: 311.16 g/mol
InChI Key: WQCQYEYWNSEYRK-UHFFFAOYSA-N
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Description

5-(4-Bromo-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione is a thiobarbituric acid derivative characterized by a 4-bromophenyl group attached via a methylene linkage to the pyrimidinedione core. This compound is part of a broader class of 2-thioxo-dihydro-pyrimidine-4,6-dione derivatives, which are extensively studied for their diverse biological activities, including kinase inhibition and metal chelation .

Properties

CAS No.

27430-14-4

Molecular Formula

C11H7BrN2O2S

Molecular Weight

311.16 g/mol

IUPAC Name

5-[(4-bromophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C11H7BrN2O2S/c12-7-3-1-6(2-4-7)5-8-9(15)13-11(17)14-10(8)16/h1-5H,(H2,13,14,15,16,17)

InChI Key

WQCQYEYWNSEYRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=S)NC2=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione typically involves the condensation of 4-bromobenzaldehyde with a suitable thioxo-dihydro-pyrimidine-dione precursor. The reaction is usually carried out under reflux conditions in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is then purified using recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Research indicates that derivatives of thiazolidinone, including 5-(4-Bromo-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione, exhibit a range of pharmacological properties:

  • Anticancer Activity :
    • Recent studies have shown that thiazolidinone derivatives can inhibit various cancer cell lines. For instance, compounds similar to 5-(4-Bromo-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione have demonstrated significant cytotoxic effects against breast carcinoma (MDA-MB-231) and lung tumor cell lines (A549) with IC50 values in the low micromolar range .
  • Anti-inflammatory Properties :
    • Thiazolidinone compounds are known to modulate inflammatory pathways. They may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their anti-inflammatory effects .
  • Antimicrobial Effects :
    • Some studies have reported that thiazolidinone derivatives possess antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 5-(4-Bromo-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione typically involves a condensation reaction between appropriate aldehydes and thiosemicarbazones under acidic conditions. The structure-activity relationship (SAR) studies indicate that modifications on the benzylidene moiety can significantly affect the biological activity of the compound.

SubstituentEffect on Activity
Bromo groupEnhances reactivity and selectivity towards biological targets
Hydroxy groupIncreases solubility and may improve bioavailability

Case Studies

  • Inhibition of Protein Kinases :
    • A study evaluated various thiazolidinone derivatives for their inhibitory effects on protein kinases involved in cancer progression. The results indicated that certain modifications on the thiazolidinone scaffold could lead to selective inhibition of kinases like DYRK1A and GSK3α/β .
  • Antitumor Efficacy :
    • In vitro studies demonstrated that 5-(4-Bromo-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione exhibited potent antitumor activity against multiple cancer cell lines, inducing apoptosis through mitochondrial pathways .
  • Development of New Derivatives :
    • Ongoing research focuses on synthesizing new derivatives with improved efficacy and reduced toxicity profiles. For example, modifications involving different aryl groups have been explored to enhance anticancer activity while minimizing side effects .

Mechanism of Action

The mechanism of action of 5-(4-Bromo-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Thiophene-containing analogs (e.g., 2b) exhibit stronger chelation with Hg²⁺ due to sulfur’s affinity for soft metal ions .

Physical Properties

Physical data for selected compounds are summarized below:

Compound Name Yield (%) Melting Point (°C) Solid Color
Target Compound (5-(4-Bromo-benzylidene)) Not reported Not reported Not reported
8f (1-Ethyl-5-(3-phenyl-allylidene) derivative) 92 256 Yellow
2c (5-(3-Phenyl-allylidene) derivative) 89 265 Yellow
8k (1-Allyl-3-ethyl-5-(3-furan-2-yl-allylidene)) 92 143 Yellow
5-(3-Bromo-2-chloro-4-hydroxy-5-methoxy-benzylidene) Not reported Not reported Not reported

Key Observations :

  • High-yield syntheses (>80%) are common for this class, with melting points varying widely (135–270°C) depending on substituent rigidity and intermolecular interactions .
  • The target compound’s physical properties remain unreported in the provided evidence, but bromine’s electron-withdrawing nature may elevate its melting point relative to phenyl analogs.

Stability and Metal Chelation

  • The 5-(2-hydroxybenzylidene) derivative forms stable complexes with Hg²⁺, as shown by UV-Vis spectrophotometry (log β = 4.2) .
  • Thiophene-containing analogs (e.g., 2b) exhibit stronger Hg²⁺ binding due to sulfur’s soft Lewis basicity .
  • Bromine in the target compound may reduce metal affinity compared to hydroxyl or thiophene substituents but could improve membrane permeability for biological applications.

Biological Activity

5-(4-Bromo-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione is a compound within the thiazolidine family, notable for its diverse biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The compound features a dihydropyrimidine core with a thioxo group and a bromo-substituted benzylidene moiety. The synthesis typically involves a condensation reaction between 4-bromobenzaldehyde and thiazolidinedione derivatives under acidic conditions, yielding a product that can be recrystallized for purity.

Antimicrobial Activity

Research has demonstrated that thiazolidine derivatives exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that 5-(4-Bromo-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione displays activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various bacterial strains have been reported as follows:
    • E. coli : MIC < 29 µg/mL
    • S. aureus : MIC < 40 µg/mL
    • C. albicans : MIC < 207 µg/mL .

Anticancer Properties

The compound has also been evaluated for its anticancer potential:

  • Cell-based assays indicate that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For example, compounds similar to 5-(4-Bromo-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione have shown IC50 values in the nanomolar range against specific tumor cell lines .
  • A study highlighted its mechanism of action involving the modulation of apoptotic pathways and cell cycle arrest in cancer cells.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored through various models:

  • Inhibition of key inflammatory mediators has been observed, suggesting potential therapeutic applications in treating inflammatory diseases. The compound's ability to modulate prostaglandin E₂ levels was noted in wound healing studies, indicating its role in enhancing tissue regeneration .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of thiazolidine derivatives:

  • Modifications on the benzylidene moiety and variations in the thioxo group can significantly influence antimicrobial and anticancer activities. For instance, substituents like bromine enhance potency against specific pathogens .

Case Studies

  • Study on Antimicrobial Activity : A series of synthesized derivatives were tested against various microbial strains, revealing that modifications to the thiazolidine scaffold could lead to improved activity profiles.
  • Anticancer Evaluation : A derivative was tested on breast cancer cell lines, showing promising results with an IC50 value of 0.028 µM against specific kinases involved in cancer progression .

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